molecular formula C16H24ClN3O5S B11128777 2-(5-Chloro-2-methoxy-benzenesulfonylamino)-N-(2-morpholin-4-yl-ethyl)-propionamide

2-(5-Chloro-2-methoxy-benzenesulfonylamino)-N-(2-morpholin-4-yl-ethyl)-propionamide

Cat. No.: B11128777
M. Wt: 405.9 g/mol
InChI Key: PVSNZNPPSYBHHV-UHFFFAOYSA-N
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Description

2-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a morpholine ring, and a chlorinated aromatic ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE typically involves multiple steps, including the formation of the sulfonamide bond and the introduction of the morpholine ring. The process may start with the chlorination of 2-methoxybenzenesulfonamide, followed by the reaction with 2-(morpholin-4-yl)ethylamine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group or the aromatic ring.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the morpholine ring can enhance binding affinity and specificity. The compound may also interact with cellular pathways involved in signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(5-CHLORO-2-METHOXYBENZAMIDO)ETHYL]BENZENESULFONAMIDE: Shares structural similarities but differs in the position of functional groups.

    5-{5-CHLORO-2-[(3S)-3-[(MORPHOLIN-4-YL)METHYL]-3,4-DIHYDROISOQUINOLINE-2(1H)-CARBONYL]PHENYL}-1,2-DIMETHYL-1H-PYRROLE-3-CARBOXYLIC ACID: Another related compound with a different core structure and additional functional groups.

Uniqueness

2-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H24ClN3O5S

Molecular Weight

405.9 g/mol

IUPAC Name

2-[(5-chloro-2-methoxyphenyl)sulfonylamino]-N-(2-morpholin-4-ylethyl)propanamide

InChI

InChI=1S/C16H24ClN3O5S/c1-12(16(21)18-5-6-20-7-9-25-10-8-20)19-26(22,23)15-11-13(17)3-4-14(15)24-2/h3-4,11-12,19H,5-10H2,1-2H3,(H,18,21)

InChI Key

PVSNZNPPSYBHHV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCN1CCOCC1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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